molecular formula C8H6BrNOS B12941503 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one

2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one

Cat. No.: B12941503
M. Wt: 244.11 g/mol
InChI Key: UKQPZQASIIOTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 5-position, and a thieno[3,2-c]pyridin-4-one core structure. Thienopyridines are known for their diverse pharmacological and biological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one can be achieved through several methods. One common approach involves the condensation-cyclization of 5-methyl-2-thioxopyridine-3-carbonitrile with appropriate brominating agents. The reaction typically requires the presence of a base and is carried out under reflux conditions .

Another method involves the stepwise synthesis of functionalized thieno[3,2-c]pyridin-4-ones. In this approach, intermediates such as thieno[3,2-c]pyran-4-ones are isolated and treated with hydrazine hydrate to afford the desired products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

2-bromo-5-methylthieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H6BrNOS/c1-10-3-2-6-5(8(10)11)4-7(9)12-6/h2-4H,1H3

InChI Key

UKQPZQASIIOTNK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.